17(R)-HDHA
Description
Properties
CAS No. |
90780-50-0 |
|---|---|
Molecular Formula |
C22H32O3 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(4Z,7Z,10Z,13E,15E,17R,19Z)-17-hydroxydocosa-4,7,10,13,15,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11-16,19,21,23H,2,4,9-10,17-18,20H2,1H3,(H,24,25)/b7-5-,8-6-,13-11+,14-12-,15-3-,19-16+/t21-/m1/s1 |
InChI Key |
SWTYBBUBEPPYCX-RRQCUPCBSA-N |
Isomeric SMILES |
CC/C=C\C[C@H](/C=C/C=C/C/C=C\C/C=C\C/C=C\CCC(=O)O)O |
Canonical SMILES |
CCC=CCC(C=CC=CCC=CCC=CCC=CCCC(=O)O)O |
Synonyms |
10-hydroxy Docosahexaenoic Acid; (±)10-HDoHE |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxydocosa-4,7,11,13,16,19-hexaenoic acid typically involves the hydroxylation of docosahexaenoic acid (DHA). This can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often employs lipoxygenases or cytochrome P450 enzymes under mild conditions . Chemical hydroxylation can be performed using reagents like osmium tetroxide or hydrogen peroxide in the presence of catalysts .
Industrial Production Methods
Industrial production of 10-Hydroxydocosa-4,7,11,13,16,19-hexaenoic acid is less common and usually involves large-scale enzymatic processes due to their specificity and efficiency. These processes are optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
10-Hydroxydocosa-4,7,11,13,16,19-hexaenoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, forming docosahexaenoic acid.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of 10-Hydroxydocosa-4,7,11,13,16,19-hexaenoic acid .
Scientific Research Applications
10-Hydroxydocosa-4,7,11,13,16,19-hexaenoic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 10-Hydroxydocosa-4,7,11,13,16,19-hexaenoic acid involves its interaction with various molecular targets and pathways:
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): It acts as a ligand for PPARγ, modulating gene expression related to inflammation and lipid metabolism.
Anti-Inflammatory Pathways: It inhibits the production of pro-inflammatory cytokines and promotes the resolution of inflammation.
Comparison with Similar Compounds
Conclusion
10-Hydroxydocosa-4,7,11,13,16,19-hexaenoic acid is a versatile compound with significant roles in biological processes and potential applications in various fields. Its unique structure and reactivity make it a valuable subject of study in scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
